molecular formula C22H34N8O7 B13809822 MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13809822
M. Wt: 522.6 g/mol
InChI Key: VMSSFNJADCXRQZ-SJORKVTESA-N
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Description

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide derivative characterized by a unique structural configuration. Its key features include:

  • D-Norleucine (D-Nle): A non-proteinogenic amino acid with a branched side chain, enhancing metabolic stability compared to L-isomers.
  • Glycine (Gly): A flexible spacer facilitating conformational adaptability.
  • N(Ph(4-NO2))Arg: A modified arginine residue with a nitro-substituted phenyl group, likely influencing receptor binding via electron-withdrawing effects.
  • MeOCO (Methoxycarbonyl): A protective group at the N-terminus, improving solubility and stability.

Synthesis & Characterization: The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, analogous to protocols for nitro-containing amino acids (e.g., Fmoc-Phe(4-NO2)-OH) . Post-synthetic modifications, such as nitro-group introduction, may involve refluxing with nitrating agents in dimethylformamide (DMF) . Structural confirmation employs nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS), as standard for peptide derivatives .

Properties

Molecular Formula

C22H34N8O7

Molecular Weight

522.6 g/mol

IUPAC Name

methyl N-[(2R)-1-[[2-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C22H34N8O7/c1-3-4-6-16(28-22(34)37-2)20(33)27-13-18(31)29(14-8-10-15(11-9-14)30(35)36)17(19(23)32)7-5-12-26-21(24)25/h8-11,16-17H,3-7,12-13H2,1-2H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t16-,17+/m1/s1

InChI Key

VMSSFNJADCXRQZ-SJORKVTESA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC

Canonical SMILES

CCCCC(C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iron (Fe) or zinc (Zn) with hydrochloric acid (HCl).

    Reduction: Sodium hydroxide (NaOH) for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: from the reduction of the nitrophenyl group.

    Carboxylic acids: from the hydrolysis of the methoxycarbonyl group.

    Substituted arginine derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as a chromophore or fluorophore, allowing for the detection of enzymatic activity through changes in absorbance or fluorescence. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and modulation of protein function .

Comparison with Similar Compounds

Key Observations :

  • Nitro-Phenyl Group: Both MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 and Fmoc-Phe(4-NO2)-OH feature a nitro group on aromatic rings, which enhances electrophilicity and may improve receptor binding .
  • Synthesis Complexity: The target compound requires multi-step SPPS, contrasting with simpler solution-phase synthesis for Fmoc-Phe(4-NO2)-OH . Thiazolidin derivatives, while structurally distinct, share DMF-mediated coupling steps .
2.3. Cost and Availability
  • Fmoc-Phe(4-NO2)-OH: Priced at ¥18,600/5g , nitro-containing residues are cost-intensive, suggesting similar economic challenges for large-scale production of the target compound.
  • DMF and ZnCl₂ : Common reagents in peptide and heterocycle synthesis, ensuring scalability .

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